

Technical Support Center: AST5902 Mesylate

Drug-Drug Interaction Potential

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for drug-drug interactions (DDIs) with **AST5902 mesylate**. The information is presented in a question-and-answer format to directly address common concerns and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is AST5902 and how is it formed?

AST5902 is the primary and pharmacologically active N-desmethyl metabolite of alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.^[1] The formation of AST5902 from alflutinib is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, in human liver microsomes.^[1]

Q2: What is the primary metabolic pathway for AST5902?

As the major metabolite of alflutinib, the clearance of AST5902 is intrinsically linked to the metabolism of its parent drug. Alflutinib is predominantly metabolized by CYP3A4.^[1] Therefore, any co-administered drug that significantly affects CYP3A4 activity will likely impact the formation and subsequent exposure of AST5902.

Q3: What is the known potential of AST5902 to cause drug-drug interactions as a perpetrator?

Based on preclinical studies, AST5902 has a low potential to act as a perpetrator of drug-drug interactions through the induction of CYP3A4. In vitro studies in human hepatocytes have shown that AST5902 has a much weaker CYP3A4 induction potential compared to its parent compound, alflutinib.^{[1][2]} Alflutinib itself is considered a potent inducer of CYP3A4, with an induction potential comparable to the strong inducer rifampin.^[1]

Information regarding the potential of AST5902 to inhibit major CYP enzymes or to interact with key drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is not extensively available in the public domain. One preclinical study noted that alflutinib did not inhibit major CYP isozymes in human liver microsomes; however, it was not specified if AST5902 was also evaluated.^[1]

Q4: How susceptible is AST5902 to being the "victim" of drug-drug interactions?

The formation of AST5902 is highly dependent on CYP3A4-mediated metabolism of alflutinib. Therefore, AST5902 exposure is significantly affected by strong inducers or inhibitors of CYP3A4.

- **Strong CYP3A4 Inducers:** Co-administration with a strong CYP3A4 inducer, such as rifampicin, has been shown to significantly decrease the systemic exposure (AUC) of alflutinib, while the impact on AST5902 exposure is less pronounced. In a clinical study, rifampicin co-administration led to a 17% decrease in the AUC of AST5902.^{[3][4]}
- **Strong CYP3A4 Inhibitors:** Co-administration with a strong CYP3A4 inhibitor, such as itraconazole, increases the exposure of alflutinib and decreases the exposure of AST5902.^[5] This is because the metabolic conversion of alflutinib to AST5902 is inhibited.

Troubleshooting Experimental Results

Scenario 1: Unexpectedly low plasma concentrations of AST5902 in a clinical trial.

- **Possible Cause:** Concomitant medication may be a strong inducer of CYP3A4.
- **Troubleshooting Steps:**
 - Review the patient's co-medication list for known strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort).

- If a strong inducer is identified, consider the potential for a significant drug-drug interaction leading to increased metabolism of alflutinib and altered formation of AST5902.
- Future study protocols should include explicit restrictions on the co-administration of strong CYP3A4 inducers.

Scenario 2: Higher than expected exposure of the parent drug (alflutinib) and lower than expected exposure of AST5902.

- Possible Cause: Concomitant medication may be a strong inhibitor of CYP3A4.
- Troubleshooting Steps:
 - Review the patient's co-medication list for known strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, clarithromycin, ritonavir).
 - Inhibition of CYP3A4 will slow the metabolism of alflutinib, leading to its accumulation and reduced formation of AST5902.
 - Protocols should carefully manage the co-administration of strong CYP3A4 inhibitors.

Data Summary

Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Alflutinib and AST5902

Analyte	C _{max}	AUC _{0-∞}
Alflutinib	↓ 60%	↓ 86%
AST5902	↑ 1.09-fold	↓ 17%
Total Active (Alflutinib + AST5902)	↓ 39%	↓ 62%
(Data from a clinical study in healthy volunteers)[3][4]		

Table 2: In Vitro CYP3A4 Induction Potential

Compound	Induction Potential	EC50 (mRNA expression)
Alflutinib	Potent (Comparable to Rifampin)	0.25 μ M
AST5902	Much weaker than alflutinib	Not Reported
Rifampin (Positive Control)	Potent	Similar to Alflutinib

(Data from in vitro studies using human hepatocytes)[1][2][5]

Experimental Protocols

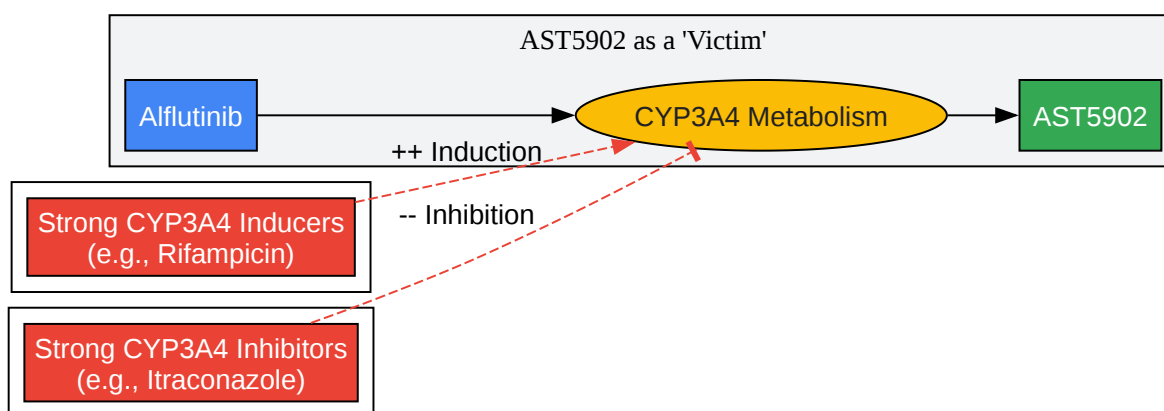
Protocol 1: In Vitro CYP3A4 Induction Assay

This protocol provides a general framework for assessing the potential of a test compound to induce CYP3A4 expression in human hepatocytes.

- Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.
- Treatment: Treat the hepatocytes with the test compound (e.g., AST5902), a positive control (e.g., rifampin), and a vehicle control (e.g., DMSO) for 48-72 hours. A range of concentrations for the test compound should be used.
- Endpoint Analysis:
 - mRNA Expression: Harvest the cells, extract mRNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of CYP3A4 mRNA.
 - Enzyme Activity: Incubate the treated hepatocytes with a CYP3A4 probe substrate (e.g., midazolam or testosterone) and measure the formation of the corresponding metabolite using LC-MS/MS.
- Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal

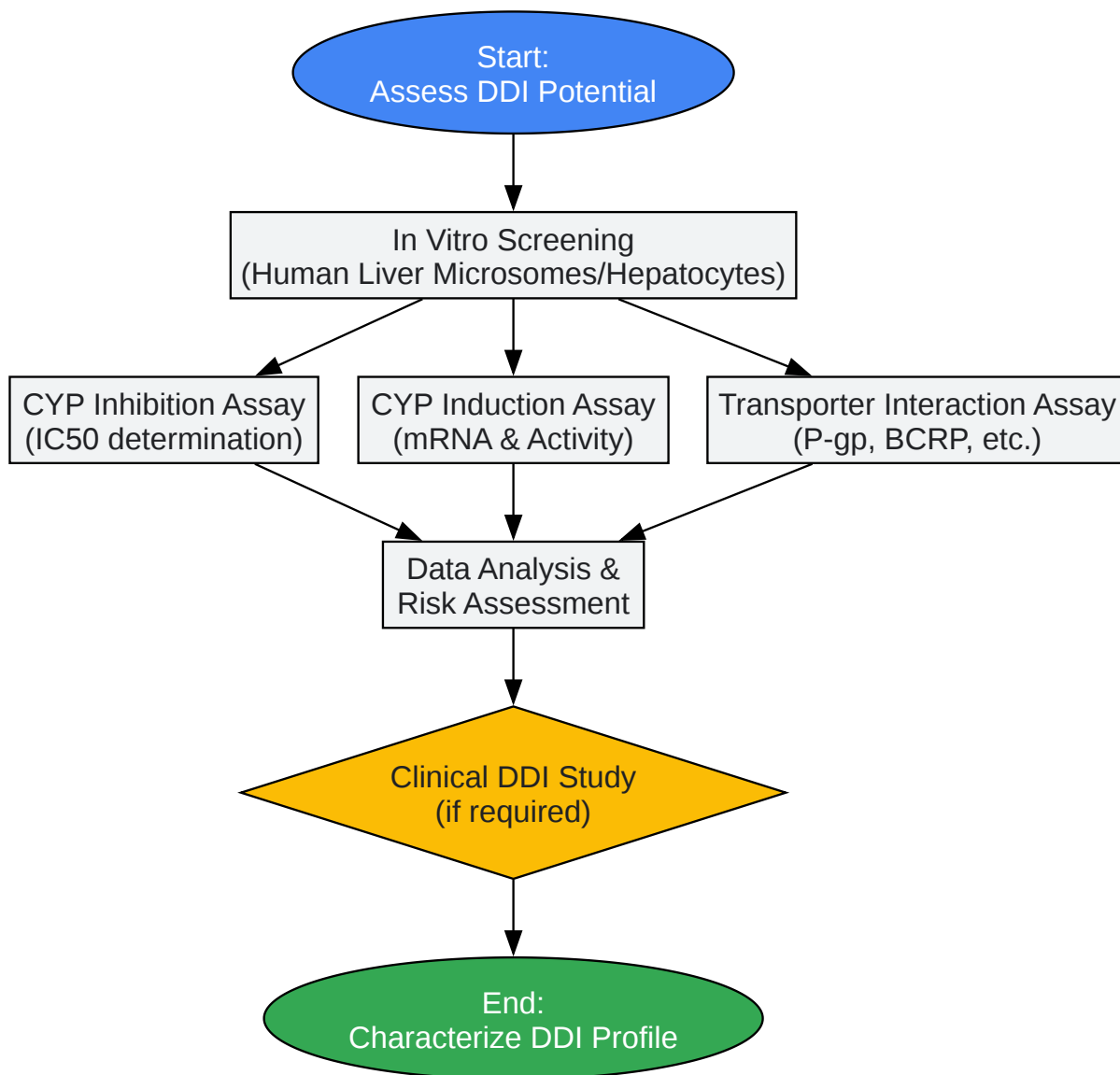
induction) for the test compound.

Visualizations



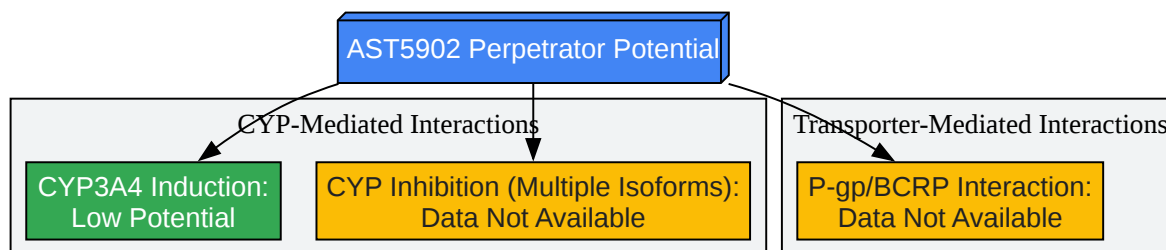
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AST5902 Formation and DDI Pathways



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Workflow for DDI Potential Assessment



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AST5902 DDI Perpetrator Risk Profile

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References

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